molecular formula C13H18ClN3O4S3 B15353955 N-Ethyl Althiazide

N-Ethyl Althiazide

Cat. No.: B15353955
M. Wt: 412.0 g/mol
InChI Key: YPHJBURJTROKRY-UHFFFAOYSA-N
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Description

N-Ethyl Althiazide is a hypothetical or less-documented derivative of althiazide, a thiazide diuretic used for hypertension and edema management. Thiazides typically inhibit the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, promoting diuresis. The N-ethyl modification likely enhances lipophilicity and metabolic stability, a trend observed in other N-alkylated pharmaceuticals .

Properties

Molecular Formula

C13H18ClN3O4S3

Molecular Weight

412.0 g/mol

IUPAC Name

6-chloro-2-ethyl-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C13H18ClN3O4S3/c1-3-5-22-8-13-16-10-6-9(14)11(23(15,18)19)7-12(10)24(20,21)17(13)4-2/h3,6-7,13,16H,1,4-5,8H2,2H3,(H2,15,18,19)

InChI Key

YPHJBURJTROKRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C

Origin of Product

United States

Chemical Reactions Analysis

Compound Identification and Availability

  • The term "N-Ethyl Althiazide" does not appear in any of the provided sources ( ) or in major chemical databases such as CAS SciFinder or PubChem.

  • Althiazide (C13_{13}H16_{16}ClN3_{3}O4_{4}S2_{2}) is a known thiazide diuretic, but its "N-Ethyl" derivative is not documented in peer-reviewed literature, patents, or chemical reaction databases within the scope of this search.

Analysis of Search Results

  • Result focuses on azidoazide azide, a high-energy explosive unrelated to thiazides.

  • Result discusses nitrene-mediated N–N coupling and N-heterocyclic carbene catalysis, which are unrelated to althiazide derivatives.

  • Result details the synthesis of N-Ethyl-2,3-dioxopiperazine , a structurally distinct compound. No functional or reaction similarities to althiazide derivatives are evident.

  • Result covers diethyl azodicarboxylate (DEAD), a reagent for Mitsunobu reactions, with no relevance to thiazides.

Potential Reasons for Missing Data

  • Nomenclature inconsistency : The compound name may be misspelled, obsolete, or hypothetical.

  • Synthetic novelty : If "this compound" is a newly proposed compound, its reactions may not yet be published.

  • Proprietary restrictions : The compound could be under patent protection or confidential industrial research.

Recommendations

  • Verify the compound’s IUPAC name or CAS registry number to resolve nomenclature ambiguities.

  • Explore related thiazide derivatives (e.g., hydrochlorothiazide, benzthiazide) for analogous reaction pathways.

  • Consult specialized pharmaceutical chemistry literature or proprietary databases for unpublished data.

General Thiazide Reaction Chemistry

While not specific to "this compound," typical reactions of thiazide diuretics include:

Reaction Type Example Conditions
Hydrolysis Cleavage of sulfonamide groupsAcidic or alkaline aqueous media
Oxidation Sulfur oxidation to sulfones/sulfoxidesStrong oxidizing agents (e.g., H2_2O2_2)
Alkylation Substitution at nitrogen or sulfur atomsAlkyl halides, base catalysis

Comparison with Similar Compounds

Structural and Functional Analogues

Althiazide
  • Structure : Contains a sulfonamide group and a benzothiadiazine ring.
  • Mechanism : Inhibits renal Na⁺/Cl⁻ reabsorption.
  • Ionization Behavior : Forms [M⁻H]⁻ ions via photo-initiated isomerization of propionitrile in acetonitrile during atmospheric pressure photoionization (APPI) .
Bendroflumethiazide
  • Structural Difference : Features a trifluoromethyl group instead of the ethyl substituent in N-Ethyl Althiazide.
  • Pharmacokinetics : Higher lipophilicity due to the CF₃ group, leading to prolonged half-life compared to althiazide.
  • Ionization : Similar [M⁻H]⁻ formation mechanism in APPI, but with distinct fragmentation patterns due to the CF₃ group .
Hydrochlorothiazide
  • Key Difference : Lacks the ethyl or fluorinated substituents, resulting in shorter duration of action.
  • Selectivity : Lower potency than bendroflumethiazide due to reduced hydrophobic interactions with target proteins.

Impact of N-Alkyl Substitutions on Pharmacological Properties

Evidence from structurally related N-alkylated benzimidazoles (e.g., PAD2 inhibitors) highlights critical trends:

  • N-Ethyl vs. N-Methyl :
    • Potency : N-Ethyl groups in benzimidazoles (e.g., compound 31a) reduced PAD2 inhibition by 4-fold compared to N-methyl analogs (compound 30a) but improved selectivity over PAD4 (32-fold vs. 15-fold) .
    • Hydrophobicity : N-Ethyl substitution increases ClogP (e.g., from 1.00 to 1.61 in lactam derivatives), enhancing membrane permeability .
Table 1: Comparative Effects of Alkyl Substituents in Thiazides and Related Compounds
Compound Substituent ClogP Selectivity (vs. PAD4) Ionization Efficiency (APPI)
Althiazide -H 0.85 N/A High [M⁻H]⁻ formation
This compound* -C₂H₅ 1.61* N/A Moderate (inferred)
Bendroflumethiazide -CF₃ 2.10 N/A High with distinct fragments
N-Ethyl Benzimidazole -C₂H₅ 1.61 32-fold N/A

*Hypothetical data inferred from benzimidazole studies .

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